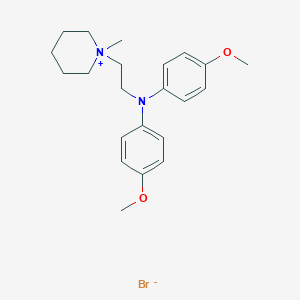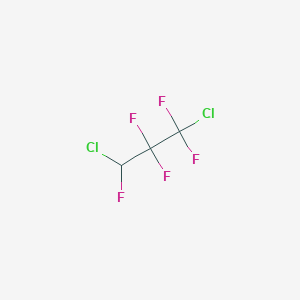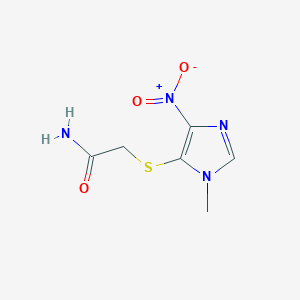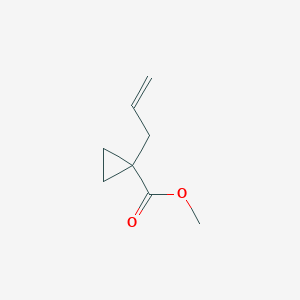
Methyl 1-Allylcyclopropanecarboxylate
説明
Synthesis Analysis
The synthesis of Methyl 1-Allylcyclopropanecarboxylate and related compounds often involves base-mediated reactions or catalyzed processes that utilize the strained nature of the cyclopropane ring. For instance, one approach explored the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, leading to the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans (Xu, Huang, & Zhong, 2006). Additionally, the first synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, a related compound, was developed through a sequence of iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate, showcasing the versatility in synthesizing cyclopropane derivatives (Mangelinckx, Kostić, Backx, Petrović, & De Kimpe, 2019).
Molecular Structure Analysis
The molecular structure of Methyl 1-Allylcyclopropanecarboxylate features a cyclopropane ring, known for its significant ring strain, attached to a methyl carboxylate group and an allyl group. This configuration contributes to its reactivity and the formation of complex cyclic products in certain reactions, such as those catalyzed by TiCl4 leading to a variety of complex cyclic stereoisomers (Monti, Piras, Afshari, & Faure, 1991).
Chemical Reactions and Properties
Methyl 1-Allylcyclopropanecarboxylate participates in a range of chemical reactions, including cyclopropanation, allylation, and ring-opening reactions. For instance, allylation of methylenecyclopropanes with allylindium reagents showed stereoselective delivery of the allyl group to the external sp2 carbon, demonstrating the compound's reactivity towards forming allylated products (Hirashita, Daikoku, Osaki, Ogura, & Araki, 2008).
Physical Properties Analysis
The physical properties of Methyl 1-Allylcyclopropanecarboxylate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. While specific values were not detailed in the sources, these properties are critical for handling the compound and determining its suitability for various organic synthesis applications.
Chemical Properties Analysis
The chemical properties of Methyl 1-Allylcyclopropanecarboxylate, including its reactivity towards nucleophiles and electrophiles, are pivotal in its application in synthetic organic chemistry. The compound's strained cyclopropane ring makes it a reactive intermediate for constructing complex molecules. Its reactions with Grignard reagents under copper(I) or iron(III) catalysis exemplify its utility in diastereoselective syntheses of highly substituted methylenecyclopropanes, showcasing its versatility in organic synthesis (Xie & Fox, 2013).
科学的研究の応用
Synthesis and Chemical Reactions
Methyl 1-Allylcyclopropanecarboxylate is involved in the synthesis and ring-opening reactions of related compounds. For instance, the synthesis of methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, a compound obtained by photochemical intramolecular cyclopropanation, leads to various products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate and others through ring-opening reactions (Maas, Daucher, Maier, & Gettwert, 2004).
A study by Xu, Huang, and Zhong (2006) explored the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, leading to the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates (Xu, Huang, & Zhong, 2006).
Biological Evaluation
- Boztaş et al. (2019) conducted a study on bromophenol derivatives with cyclopropyl moiety, which includes compounds like methyl 1-alkylcyclopropanecarboxylate. They found that these derivatives are effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential applications in the treatment of diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Agricultural Applications
The use of related compounds like 1-methylcyclopropene (1-MCP) has been extensively researched for its effects on fruits and vegetables, serving as a tool to investigate ethylene's role in ripening and senescence, and as a commercial technology to improve product quality. Watkins (2006) provides a comprehensive review of the effects of 1-MCP on a range of fruits and vegetables (Watkins, 2006).
In a related application, Hershkovitz, Saguy, and Pesis (2005) demonstrated that postharvest application of 1-MCP significantly improves the quality of various avocado cultivars by delaying ripening and reducing chilling injury symptoms (Hershkovitz, Saguy, & Pesis, 2005).
Safety And Hazards
Specific safety and hazard information for “Methyl 1-Allylcyclopropanecarboxylate” was not found in the retrieved information.
将来の方向性
“Methyl 1-Allylcyclopropanecarboxylate” has been identified as a potential plant growth regulator (PGR) for the agricultural and postharvest industries2. This suggests that future research could focus on exploring its potential applications in these areas.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemical expert.
特性
IUPAC Name |
methyl 1-prop-2-enylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOGWLOEUBATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Allylcyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
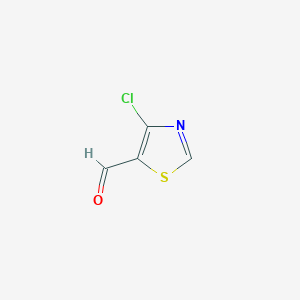
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
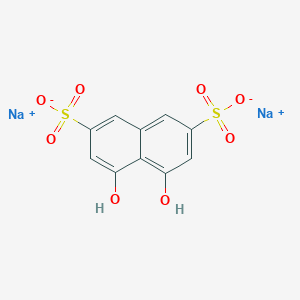

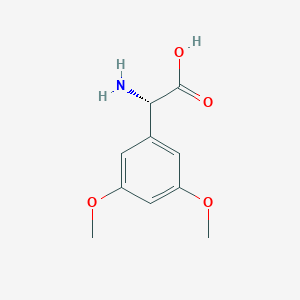
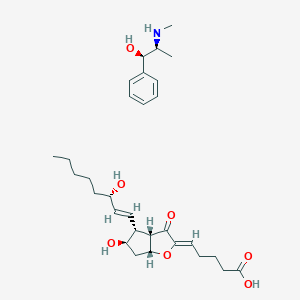
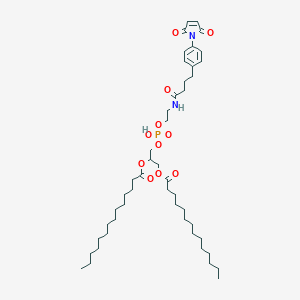
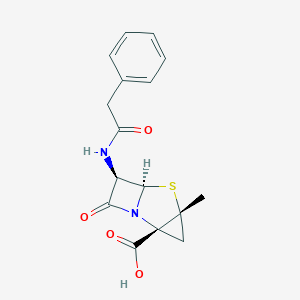

![Formamide, [14C]](/img/structure/B8465.png)
